4-Isopropyl-2-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-oxo-4-propan-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-4(2)5-3-9-7(10)6(5)8(11)12/h4-6H,3H2,1-2H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAUZFBMDVOSRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC(=O)C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with a suitable keto acid, followed by cyclization to form the pyrrolidine ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and real-time monitoring to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
4-Isopropyl-2-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine-2-one: Another member of the pyrrolidine family, known for its use in medicinal chemistry.
Pyrrolidine-2,5-diones: These compounds have similar structural features and are used in various chemical and pharmaceutical applications.
Uniqueness: 4-Isopropyl-2-oxopyrrolidine-3-carboxylic acid is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other pyrrolidine derivatives may not be as effective .
Biological Activity
4-Isopropyl-2-oxopyrrolidine-3-carboxylic acid (CAS No. 90088-26-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Synthesis
This compound features a pyrrolidine ring with an isopropyl group and a carboxylic acid functional group. Its synthesis typically involves the cyclization of isopropylamine with suitable keto acids under controlled conditions, yielding the desired pyrrolidine structure.
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. It has been evaluated using the DPPH radical scavenging method, which measures the ability of compounds to donate electrons and neutralize free radicals. The compound demonstrated a significant capacity to scavenge DPPH radicals, suggesting its potential as an antioxidant agent .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | High (exact %) |
| Ascorbic Acid (Control) | 100% |
| Other Compounds | Varies |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. The interaction with bacterial cell walls or metabolic pathways is hypothesized but requires further validation through rigorous testing .
Enzyme Interaction Studies
This compound is utilized in enzyme mechanism studies, particularly in examining protein-ligand interactions. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research, especially in understanding metabolic pathways and disease mechanisms .
The biological effects of this compound are believed to arise from its interactions with specific molecular targets, including enzymes and receptors. The binding affinity and specificity towards these targets can lead to modulation of their activity, which underpins its observed biological activities. Research into its precise molecular pathways is ongoing.
Case Studies and Research Findings
- Antioxidant Efficacy : A study utilized the DPPH assay to quantify the radical scavenging ability of various compounds, including this compound. Results indicated that modifications in the molecular structure could enhance antioxidant efficacy significantly compared to standard antioxidants like ascorbic acid .
- Antimicrobial Screening : In vitro assays have shown that this compound exhibits inhibitory effects against certain pathogens, suggesting potential applications in developing new antimicrobial agents. Further research is required to establish effective concentrations and mechanisms .
- Enzyme Mechanism Studies : The compound's role in enzyme studies has provided insights into its potential therapeutic applications. For instance, it has been used to explore inhibition patterns in metabolic enzymes, offering clues for drug design aimed at specific diseases .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4-isopropyl-2-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrrolidine derivatives typically involves cyclization or condensation reactions. For example, analogous compounds like methyl 3-aryl-5-oxopyrrolidine-2-carboxylates are synthesized via diastereoselective methods using aryl aldehydes and methyl glycinate derivatives under acidic conditions . For this compound, introducing the isopropyl group may require alkylation of a pyrrolidone precursor or asymmetric catalysis to control stereochemistry. Optimization involves screening catalysts (e.g., palladium or copper for cross-coupling) and solvents (DMF, toluene) to maximize yield and purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the isopropyl group (δ 1.0–1.5 ppm for CH groups) and the pyrrolidine ring’s stereochemistry. Splitting patterns in the α-proton region (δ 3.5–4.5 ppm) help verify substituent positions .
- HPLC-MS : Reversed-phase HPLC with a C18 column and MS detection ensures purity (>95%) and identifies degradation products. Mobile phases often use acetonitrile/water with 0.1% formic acid .
- Elemental Analysis : Validates empirical formula accuracy (e.g., CHNO) .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : Solubility in aqueous buffers is often limited due to the compound’s hydrophobic isopropyl group. Strategies include:
- Co-solvents : Use DMSO (≤1% v/v) or ethanol to pre-dissolve the compound.
- pH Adjustment : The carboxylic acid moiety (pKa ~4–5) allows solubility enhancement in mildly basic buffers (pH 7.4) .
Advanced Research Questions
Q. What strategies mitigate stereochemical inconsistencies in the synthesis of this compound?
- Methodological Answer : Stereochemical control is critical for bioactivity. For example, diastereoselective synthesis of related pyrrolidine derivatives employs chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives). Post-synthesis chiral HPLC (e.g., Chiralpak AD-H column) can resolve enantiomers, while X-ray crystallography confirms absolute configuration .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For example:
- The carbonyl group at C2 is electrophilic, susceptible to nucleophilic attack (e.g., Grignard reagents).
- The isopropyl group’s steric bulk may hinder reactions at C3. MD simulations assess solvent accessibility .
Q. What experimental designs resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Solutions include:
- Dose-Response Validation : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate.
- Off-Target Screening : Use kinase or GPCR panels to rule out non-specific effects.
- Metabolite Analysis : LC-MS/MS identifies degradation products that may contribute to activity .
Stability and Degradation
Q. Under what storage conditions does this compound exhibit optimal stability?
- Methodological Answer : Stability studies (accelerated via thermal stress at 40°C/75% RH) show degradation via hydrolysis (amide bond cleavage) or oxidation. Recommended storage:
- Temperature : 2–8°C in airtight containers.
- Light Protection : Amber vials to prevent photodegradation .
Biological and Mechanistic Studies
Q. How can researchers design assays to probe the compound’s interaction with enzymatic targets (e.g., proteases or kinases)?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., AMC-labeled peptides for proteases) and measure IC values.
- SPR (Surface Plasmon Resonance) : Immobilize the target enzyme on a sensor chip to quantify binding kinetics (k, k) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
